4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
The compound 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide belongs to a class of thiazole-based amides featuring a pyridinylmethylaminoethyl moiety. The structure combines a 4-methoxy-substituted benzamide with a thiazole ring linked to a 2-oxoethylamine group bearing a pyridin-4-ylmethyl substituent. This design allows for diverse interactions with biological targets, modulated by electronic and steric effects from substituents .
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-4-2-14(3-5-16)18(25)23-19-22-15(12-27-19)10-17(24)21-11-13-6-8-20-9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABSHYTIIKGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, and antimicrobial activities.
Biological Activity
The compound 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine ring that enhances its pharmacological profile. The presence of the methoxy group contributes to its lipophilicity, potentially improving membrane permeability.
1. Anti-inflammatory Properties
The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2) , which plays a significant role in mediating inflammatory responses. Inhibition of RIPK2 has been linked to therapeutic effects in conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. Research shows that compounds targeting RIPK2 can modulate pathways involving nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are crucial for innate immune responses .
2. Antitumor Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results with IC50 values indicating potent activity against tumor cells. A comparative analysis revealed that modifications in the thiazole ring and the introduction of electron-donating groups significantly enhanced their antitumor efficacy .
3. Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence the compound's potency. For example, introducing methyl groups can enhance activity due to increased electron density.
- Pyridine Substituents : Variations in the pyridine structure can alter binding affinity to target proteins, impacting overall efficacy .
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Thiazole Modifications | Enhances cytotoxicity |
| Pyridine Variants | Alters binding affinity |
Case Studies
- Inflammatory Bowel Disease : In preclinical models, compounds similar to this compound demonstrated significant reductions in inflammation markers when administered to mice with induced IBD .
- Cancer Cell Lines : A study evaluating the cytotoxic effects of thiazole derivatives on A549 (lung cancer) and HeLa (cervical cancer) cells indicated that modifications leading to increased hydrophobicity resulted in lower IC50 values, suggesting enhanced therapeutic potential against these cancers .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structurally related compounds, highlighting variations in substituents and their implications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, and how can purity be maximized?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazole ring formation via condensation of thiourea with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
Amide coupling between the benzamide core and thiazole intermediate using coupling agents like EDCI/HOBt .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via TLC and HPLC (>95% purity threshold) .
- Optimization : Adjust solvent polarity (DMF for solubility vs. THF for selectivity) and temperature (0–60°C) to suppress side products like unreacted haloketones .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- NMR : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm), pyridyl (δ 7.5–8.5 ppm), and thiazole protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~440) .
- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in dichloromethane/hexane .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Approach :
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary pyridyl groups) .
Biological Testing : Compare IC₅₀/MIC across analogs (see table below).
Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or DNA gyrase .
| Analog Modification | Observed Activity (IC₅₀, μM) | Target |
|---|---|---|
| Methoxy → Ethoxy | 12.4 (vs. 18.7 parent) | HeLa cells |
| Pyridyl → Phenyl | >50 (inactive) | S. aureus |
Q. How should contradictory results between in vitro and in vivo efficacy be addressed?
- Resolution Steps :
Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV), plasma half-life (LC-MS/MS), and metabolite stability .
Toxicity Screening : Acute toxicity in rodents (LD₅₀) and hepatocyte viability assays .
Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
Q. What advanced techniques elucidate the compound's interaction with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified proteins .
- Cryo-EM : For large targets (e.g., ribosomes), resolve binding conformations at near-atomic resolution .
- Metabolomics : LC-HRMS to track downstream metabolic perturbations in treated cells .
Methodological Notes
- Key References : Synthesis (), SAR (), in vivo studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
